molecular formula C3H7NO2 B107977 2-Methoxyacetamide CAS No. 16332-06-2

2-Methoxyacetamide

Cat. No. B107977
CAS RN: 16332-06-2
M. Wt: 89.09 g/mol
InChI Key: MTEZLAATISORQK-UHFFFAOYSA-N
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Description

2-Methoxyacetamide is a chemical compound with the formula C3H7NO2. It has a molecular weight of 89.0932 .


Molecular Structure Analysis

The molecular structure of 2-Methoxyacetamide consists of three carbon atoms, seven hydrogen atoms, one nitrogen atom, and two oxygen atoms . The IUPAC Standard InChIKey is MTEZLAATISORQK-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Methoxyacetamide has a molecular weight of 89.0932 . According to ChemSpider, it has a density of 1.0±0.1 g/cm3, a boiling point of 214.1±23.0 °C at 760 mmHg, and a flash point of 127.8±18.9 °C .

Scientific Research Applications

Proteomics Studies

In proteomics, 2-Methoxyacetamide can be utilized as a reagent in the study of protein structures and functions. It may help in understanding protein-ligand interactions, which are crucial for drug design and discovery .

Biocatalysis

This compound has been used in biocatalytic processes, specifically in amine transaminase/acyl transferase cascades. These cascades are important for the efficient synthesis of amides from aldehydes and ketones in aqueous solutions, which has implications for green chemistry and sustainable industrial processes .

properties

IUPAC Name

2-methoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2/c1-6-2-3(4)5/h2H2,1H3,(H2,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTEZLAATISORQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80167569
Record name Acetamide, 2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80167569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

89.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxyacetamide

CAS RN

16332-06-2
Record name Acetamide, 2-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016332062
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Record name 16332-06-2
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Record name Acetamide, 2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80167569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxy-Acetamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are some of the applications of 2-Methoxyacetamide derivatives in chemical synthesis?

A1: 2-Methoxyacetamide derivatives serve as versatile building blocks in organic synthesis. For instance, N-(1,2,3,4-Tetrahydrocarbazole-1-yl)-2-methoxyacetamide can be utilized as a key intermediate in synthesizing the 1,5-methanoazocino(3,4-b)indole skeleton. This skeleton is a precursor to strictamine and akuammiline-type indole alkaloids, compounds known for their diverse biological activities. []

Q2: How do structural modifications of 2-Methoxyacetamide derivatives influence their biological activity?

A2: Subtle changes in the structure of 2-Methoxyacetamide derivatives can significantly impact their biological profiles. For example, Febantel (N-(2-[2,3-Bis-(methoxycarbonyl)-guanidino]-5-(phenylthio)-phenyl)-2-methoxyacetamide) exhibits potent anthelmintic activity against various nematodes and cestodes in different animal species. [] This activity is attributed to the specific arrangement of the phenylthio and guanidine moieties within the molecule. In contrast, Amidantel (N-(4-[(1-(Dimethylamino)-ethylidene)-amino]-phenyl)-2 methoxyacetamide hydrochloride), another anthelmintic agent, possesses a different substituent at the phenyl ring, showcasing the impact of structural modifications on target specificity and pharmacological effects. []

Q3: Can you elaborate on the ovacidal activity observed with Febantel?

A3: Research indicates that Febantel exhibits ovacidal activity against specific parasites. Studies have shown that Febantel inhibits the embryonic development of Trichuris muris and Haemonchus contortus ova. [] This effect was observed in both in vitro and in vivo settings, highlighting the potential of Febantel as a treatment option to disrupt the lifecycle of these parasites.

Q4: Have any studies explored the use of 2-Methoxyacetamide derivatives in metal extraction?

A4: Yes, researchers have investigated the potential of N,N-di-alkyl-2-methoxyacetamides (DAMeOA) for separating Uranium(VI) and Plutonium(IV) from nitric acid solutions. [] The study demonstrated that the extraction efficiency of DAMeOA is influenced by factors such as the alkyl chain length and nitric acid concentration. This research highlights the potential of 2-Methoxyacetamide derivatives in hydrometallurgical applications.

Q5: What insights does the crystal structure of N-(1,2,3,4-Tetrahydrocarbazole-1-yl)-2-methoxyacetamide provide?

A5: The crystal structure of N-(1,2,3,4-Tetrahydrocarbazole-1-yl)-2-methoxyacetamide reveals crucial information about its three-dimensional conformation. [] This information is valuable for understanding its molecular interactions and potential biological activity. The study revealed that the molecule consists of a carbazole skeleton and a methoxyacetamide chain, with the carbazole unit exhibiting a non-planar geometry.

Q6: What is known about the reactivity of 2-fluoro- and 2,2-difluoroaziridines, which are structurally related to 2-Methoxyacetamide?

A6: Research has explored the reactivity of 2-fluoro- and 2,2-difluoroaziridines, compounds structurally similar to 2-Methoxyacetamide. [] Interestingly, these compounds exhibit distinct reactivity profiles. For example, 1-benzyl-2-fluoroaziridine reacts with methanol at the 2-position, forming N-benzyl-2,2-dimethoxyethylamine. Conversely, 1-benzyl-2,2-difluoroaziridine undergoes attack at the 3-position, yielding N-benzyl-2-methoxyacetamide. This difference in reactivity highlights the profound impact of fluorine substitution on the chemical behavior of these compounds.

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